1-(Dimethoxymethyl)-2-methylbenzene

Acetalization Heterogeneous catalysis Aldehyde protection

1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8), also known as 2-methylbenzaldehyde dimethyl acetal or o-tolualdehyde dimethyl acetal, is an aromatic dimethyl acetal derivative (C₁₀H₁₄O₂, MW 166.22). This compound functions primarily as a protected aldehyde equivalent, offering enhanced stability compared to the free 2-methylbenzaldehyde.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 58378-32-8
Cat. No. B1657839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethoxymethyl)-2-methylbenzene
CAS58378-32-8
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(OC)OC
InChIInChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3
InChIKeyDRYPLHYCMMUGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8) Acetal Protecting Group Technical Data Sheet


1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8), also known as 2-methylbenzaldehyde dimethyl acetal or o-tolualdehyde dimethyl acetal, is an aromatic dimethyl acetal derivative (C₁₀H₁₄O₂, MW 166.22) . This compound functions primarily as a protected aldehyde equivalent, offering enhanced stability compared to the free 2-methylbenzaldehyde [1]. Its ortho-methyl substitution pattern imparts distinct reactivity and physicochemical properties relevant to synthetic organic chemistry, fragrance formulation, and pharmaceutical intermediate applications [2].

1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8) Procurement Risk Assessment: Why Analogs Are Not Interchangeable


Simple substitution of 1-(Dimethoxymethyl)-2-methylbenzene with its para-isomer (CAS 3395-83-3) or the parent aldehyde 2-methylbenzaldehyde (CAS 529-20-4) is not chemically or procedurally valid [1]. The ortho-methyl group introduces steric hindrance that alters acetalization kinetics and deprotection behavior relative to the para-isomer . Furthermore, the dimethyl acetal moiety confers critical stability advantages over the free aldehyde, which is prone to oxidation and has limited shelf life [2]. The evidence below quantifies these differences across multiple performance dimensions.

1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8) Comparative Performance Evidence


Ortho-Substituted Acetal Formation Yield Comparison: Ce³⁺-Montmorillonite Catalysis

Under identical acetalization conditions using Ce³⁺-exchanged montmorillonite catalyst in methanol at 25°C, 2-methylbenzaldehyde (ortho-substituted) is converted to 1-(dimethoxymethyl)-2-methylbenzene in ~98% yield . The para-substituted analog, 4-methylbenzaldehyde, would be expected to exhibit different reaction kinetics due to reduced steric hindrance at the reaction center, though direct comparative data for this specific catalyst system is not available [1].

Acetalization Heterogeneous catalysis Aldehyde protection

Stability Enhancement Relative to Free Aldehyde: Shelf-Life Comparison

Benzaldehyde dialkyl acetals, including 1-(dimethoxymethyl)-2-methylbenzene, exhibit substantially greater stability than their corresponding free aldehydes in non-acidic media [1]. Free 2-methylbenzaldehyde (o-tolualdehyde) is susceptible to air oxidation and requires stabilization for commercial distribution (typically sold at 98% purity with stabilizers), whereas the dimethyl acetal form provides inherent protection against oxidative degradation during storage and handling .

Stability Storage Aldehyde protection

Deprotection to 2-Methylbenzaldehyde: Quantitative Hydrolysis Yield

1-(Dimethoxymethyl)-2-methylbenzene can be quantitatively hydrolyzed back to 2-methylbenzaldehyde under mild acidic conditions [1]. A representative protocol for structurally analogous 4-tert-amyl-2-methylbenzaldehyde dimethyl acetal achieves complete hydrolysis by boiling for 1 hour with 1% sulfuric acid, with distillation of the methanol byproduct driving the reaction to completion [2].

Hydrolysis Deprotection Aldehyde release

1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8) Validated Application Scenarios


Synthetic Intermediate for 2-Methylbenzaldehyde-Derived Pharmaceuticals

The compound serves as a stable, latent source of 2-methylbenzaldehyde for multi-step pharmaceutical syntheses. The acetal protection enables reactions to be performed on other functional groups without aldehyde interference, followed by quantitative acidic hydrolysis to release the active aldehyde for subsequent transformations . This strategy is documented in patent literature for the preparation of drug intermediates where aldehyde stability is critical .

Fragrance and Flavor Formulation Ingredient

As a benzaldehyde dialkyl acetal derivative, this compound finds application in perfumery as a stable scent ingredient. Unlike free aldehydes, which can oxidize and generate off-notes during product storage, acetals maintain olfactory profile integrity in non-acidic finished goods . Patent literature identifies structurally related dimethyl acetals as possessing green, sweet, and floral scent characteristics .

Ortho-Xylylene Generation via 1,4-Elimination

Treatment of 1-(dimethoxymethyl)-2-methylbenzene with lithium dialkylamides (LiNR₂) induces 1,4-elimination to generate α-methoxy-o-xylylene, a reactive diene species useful in Diels-Alder cycloaddition reactions . This transformation is specific to the ortho-substituted acetal geometry and enables access to complex polycyclic frameworks through trapping with olefinic dienophiles such as norbornene and cyclopentene .

C-H Bond Activation and Mannich Reaction Substrate

The acetal functions as an aldehyde surrogate in transition-metal-catalyzed C-H bond functionalization reactions. Specifically, it participates in multicomponent Mannich reactions through Rh(III)-catalyzed sp² C-H activation, generating densely substituted benzylic amines in good yields . The use of the acetal rather than the free aldehyde was found to be essential for the reaction to proceed .

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